molecular formula C24H23ClN4O3S3 B2828819 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide CAS No. 920349-67-3

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

Cat. No.: B2828819
CAS No.: 920349-67-3
M. Wt: 547.1
InChI Key: DXIBOKXHILPODA-UHFFFAOYSA-N
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Description

This compound is a structurally complex sulfonamide derivative featuring a piperidine-4-carboxamide core substituted with a 5-chlorothiophene-2-sulfonyl group, a 4-methylbenzothiazole, and a pyridin-3-ylmethyl moiety. Its design integrates elements from multiple pharmacophoric classes, including sulfonamides (known for enzyme inhibition and receptor modulation), benzothiazoles (associated with kinase inhibition and anticancer activity), and pyridine derivatives (common in CNS-targeting agents) . The synthesis of such analogs typically involves sequential coupling reactions, as demonstrated in studies of related thiazole carboxamides (e.g., hydrolysis of esters followed by amine coupling using classic reagents like HATU or EDCI) .

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O3S3/c1-16-4-2-6-19-22(16)27-24(33-19)29(15-17-5-3-11-26-14-17)23(30)18-9-12-28(13-10-18)35(31,32)21-8-7-20(25)34-21/h2-8,11,14,18H,9-10,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIBOKXHILPODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4CCN(CC4)S(=O)(=O)C5=CC=C(S5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores the pharmacological properties, synthesis, and potential applications of this compound, drawing from various research studies and data sources.

Chemical Structure and Properties

The compound features a piperidine core substituted with a sulfonamide group and various aromatic moieties. Its molecular formula is C19H17ClN4O3SC_{19}H_{17}ClN_{4}O_{3}S with a molecular weight of approximately 368.87 g/mol. The presence of the sulfonyl group enhances its biological activity and solubility properties, which are crucial for therapeutic applications.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. In particular, studies have shown moderate to strong efficacy against bacterial strains such as Salmonella typhi and Bacillus subtilis . The structure of the compound suggests potential interactions with bacterial cell walls or enzymes critical for bacterial survival.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes. Notably, it has shown promising results as an acetylcholinesterase inhibitor, which is vital for conditions like Alzheimer's disease . Additionally, it exhibits strong inhibitory activity against urease, which can be beneficial in treating infections caused by urease-producing bacteria .

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Compounds with similar structural features have been explored for their effects on various cancer cell lines, indicating a potential role in cancer chemotherapy . The sulfonamide moiety is particularly noted for enhancing the interaction with biological targets involved in cancer progression.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that include the formation of the piperidine ring, sulfonation, and coupling reactions with aromatic amines . Detailed synthetic pathways are crucial for optimizing yield and purity in pharmaceutical applications.

Case Studies

  • Antibacterial Screening : A study synthesized several compounds based on the piperidine framework and evaluated their antibacterial activity against multiple strains. The most active derivatives demonstrated IC50 values comparable to established antibiotics .
  • Enzyme Binding Studies : In silico docking studies have been conducted to assess the binding affinity of these compounds to target enzymes. Results indicated favorable interactions with acetylcholinesterase and urease, supporting their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, which combines features from multiple drug classes. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Target/Activity Potency/Selectivity Insights
Target Compound 5-chlorothiophene sulfonyl, benzothiazole, piperidine-pyridine carboxamide Hypothesized: P2Y12 or kinase inhibition Likely moderate potency (inferred from synthetic complexity)
Elinogrel (N-((5-chlorothiophen-2-yl)sulfonyl)-N’-(4-(6-fluoro-7-methylamino-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl)urea) 5-chlorothiophene sulfonyl, quinazolinone P2Y12 antagonist (antiplatelet) IC₅₀: ~20 nM; reversible binding
Dasatinib (N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide) Thiazole carboxamide, pyrimidine-piperazine BCR-ABL kinase inhibitor (anticancer) IC₅₀: <1 nM for BCR-ABL
BMS-354825 analogs (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives) Pyridinyl thiazole ester/carboxamide Kinase inhibition (broad-spectrum) Varies by substitution; moderate to high potency

Key Observations:

Structural Similarity vs. Functional Divergence: The target compound shares the 5-chlorothiophene sulfonyl group with elinogrel, a P2Y12 antagonist, but replaces the quinazolinone-urea moiety with a benzothiazole-pyridine-piperidine carboxamide. This substitution likely redirects its activity away from P2Y12 toward other targets (e.g., kinases or GPCRs) . Compared to dasatinib, both compounds utilize a thiazole carboxamide core, but the target compound lacks the pyrimidine-piperazine “tail” critical for BCR-ABL binding.

Impact of Substituents on Bioactivity: The 4-methylbenzothiazole group may enhance lipophilicity and membrane permeability relative to simpler thiazole derivatives (e.g., BMS-354825 analogs) .

Tanimoto Coefficient Analysis: A study on structurally similar compounds (Tanimoto Coefficient >0.85) found only a 20% probability of shared gene expression profiles, underscoring that minor structural changes (e.g., replacing a quinazolinone with a benzothiazole) can drastically alter biological responses . This aligns with the target compound’s hypothesized divergence from elinogrel’s antiplatelet activity.

Q & A

Basic: What are the key steps in synthesizing 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide?

Methodological Answer:
The synthesis involves multi-step organic reactions:

Core formation : Construct the benzo[d]thiazole ring via oxidative cyclization of o-aminothiophenol derivatives (e.g., with aldehydes) .

Piperidine functionalization : Introduce the carboxamide group at the piperidine-4-position using activated carboxylic acids (e.g., acid chlorides) under basic conditions .

Sulfonylation : React 5-chlorothiophene-2-sulfonyl chloride with the piperidine intermediate in solvents like dichloromethane (DCM) or dimethylformamide (DMF) .

N-Alkylation : Couple the pyridin-3-ylmethyl group to the benzo[d]thiazole nitrogen using a nucleophilic substitution or reductive amination approach .
Key Controls : Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature (40–80°C for sulfonylation) .

Advanced: How can researchers resolve low yields during the sulfonylation step?

Methodological Answer:
Low yields in sulfonylation often arise from steric hindrance or competing side reactions. Strategies include:

  • Activation of the amine : Use a strong base (e.g., triethylamine) to deprotonate the piperidine nitrogen, enhancing nucleophilicity .
  • Solvent optimization : Switch to polar aprotic solvents (e.g., DMF) to stabilize transition states and improve reaction kinetics .
  • Temperature modulation : Conduct reactions at 0–4°C to suppress side products (e.g., over-sulfonylation) .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the sulfonylated product .

Basic: What analytical techniques confirm the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Identify aromatic protons (δ 6.8–8.5 ppm for thiophene, pyridine, and benzo[d]thiazole) and aliphatic signals (δ 2.5–4.5 ppm for piperidine and methyl groups) .
    • 13C NMR : Confirm carbonyl (δ ~170 ppm) and sulfonyl (δ ~110 ppm) carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+) with a mass error <5 ppm .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced: How can crystallographic data improve understanding of the compound’s bioactivity?

Methodological Answer:
X-ray crystallography reveals:

  • Conformational flexibility : The piperidine ring’s chair vs. boat conformation impacts binding to rigid enzyme pockets .
  • Intermolecular interactions : Hydrogen bonding between the sulfonyl group and target residues (e.g., kinase ATP-binding sites) can guide structure-activity relationship (SAR) studies .
    Protocol : Co-crystallize the compound with a target protein (e.g., a kinase) and refine the structure using software like PHENIX. Compare with docking simulations (e.g., AutoDock Vina) to validate binding poses .

Basic: What biological activities are hypothesized for this compound?

Methodological Answer:
Based on structural analogs:

  • Antimicrobial : Thiazole and sulfonamide moieties disrupt bacterial dihydropteroate synthase (IC50 data pending) .
  • Anticancer : Piperidine-carboxamide derivatives inhibit histone deacetylases (HDACs) or kinases (e.g., PI3K) in vitro .
  • Anti-inflammatory : Pyridine-methyl groups may modulate COX-2 activity, as seen in related compounds .
    Next Steps : Validate via enzyme inhibition assays (e.g., HDAC fluorometric kit) and cytotoxicity screening (e.g., MTT assay on HeLa cells) .

Advanced: How to analyze contradictory data in enzyme inhibition assays?

Methodological Answer:
Contradictions (e.g., variable IC50 values) may arise from:

  • Assay conditions : Standardize pH (7.4 vs. 6.8), ionic strength, and co-factor concentrations .
  • Compound stability : Test degradation via HPLC after incubation in assay buffer (e.g., 37°C for 24 hours) .
  • Off-target effects : Use siRNA knockdown or isoform-specific inhibitors (e.g., HDAC1 vs. HDAC6) to isolate mechanisms .
    Statistical Tools : Apply ANOVA to compare replicates and identify outliers .

Advanced: What strategies optimize the compound’s pharmacokinetic (PK) profile?

Methodological Answer:

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP (calculated via ChemDraw) and enhance solubility .
  • Metabolic stability : Test hepatic microsomal clearance (e.g., rat liver microsomes) and modify metabolically labile sites (e.g., replace thiophene with furan) .
  • Plasma protein binding (PPB) : Use equilibrium dialysis to measure PPB; reduce by shortening alkyl chains .

Basic: How to design derivatives for SAR studies?

Methodological Answer:

  • Core modifications : Replace benzo[d]thiazole with benzoxazole to test electronic effects on bioactivity .
  • Substituent variation : Introduce halogens (e.g., fluoro) at the pyridine 4-position to enhance binding affinity .
  • Scaffold hopping : Synthesize piperidine-4-sulfonamide analogs to compare with carboxamide derivatives .
    Synthesis Workflow : Prioritize high-yield reactions (e.g., Suzuki coupling for aryl substitutions) .

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with HDAC2 (PDB: 4LXZ). Focus on sulfonyl group coordination with zinc ions .
  • Molecular dynamics (MD) : Simulate 100-ns trajectories in GROMACS to assess stability of the compound-kinase complex .
  • QSAR modeling : Build regression models (e.g., partial least squares) using descriptors like polar surface area and H-bond donors .

Advanced: How to address instability during long-term storage?

Methodological Answer:

  • Lyophilization : Freeze-dry the compound in amber vials under argon to prevent hydrolysis .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) or buffer in citrate (pH 5.0) .
  • Degradation analysis : Use LC-MS to identify degradation products (e.g., sulfonic acid from sulfonamide hydrolysis) .

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